1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyridazinone derivative that possesses unique chemical properties, making it a valuable tool in scientific research.
Mechanism Of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of physiological effects, including the suppression of inflammation and the inhibition of cancer cell growth.
Biochemical And Physiological Effects
1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory effects by suppressing the production of inflammatory cytokines. 1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone has been shown to have anti-microbial properties, making it a potential tool in the development of new antibiotics.
Advantages And Limitations For Lab Experiments
1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified, making it a valuable tool in chemical and biological research. However, there are also limitations to its use. 1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone can be toxic at high concentrations, and care must be taken when handling the compound. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving 1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone. One area of interest is the development of new anti-inflammatory drugs based on the compound's ability to suppress cytokine production. Additionally, 1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone's anti-cancer properties make it a potential candidate for the development of new cancer therapies. Further research into the compound's mechanism of action and potential toxicity is also needed to fully understand its potential applications.
Synthesis Methods
1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone can be synthesized through a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate and hydrazine hydrate in the presence of a catalyst. The resulting product is then purified through recrystallization. This method of synthesis is efficient and yields high-quality 1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone has also been used as a tool in the development of new drugs and therapies.
properties
CAS RN |
146824-89-7 |
---|---|
Product Name |
1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone |
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-methoxypyridazin-4-one |
InChI |
InChI=1S/C13H14N2O4/c1-17-11-5-4-9(8-12(11)18-2)15-7-6-10(16)13(14-15)19-3/h4-8H,1-3H3 |
InChI Key |
VEBAFICDNOSQEK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)OC)OC |
Other CAS RN |
146824-89-7 |
synonyms |
1-(3,4-Dimethoxyphenyl)-3-methoxy-4(1H)-pyridazinone |
Origin of Product |
United States |
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